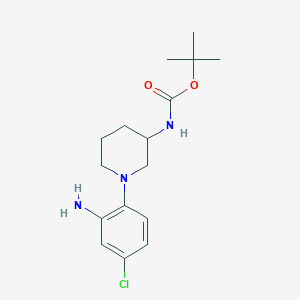
tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino group, and a carbamate ester, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the amino and chloro groups. The final step involves the formation of the carbamate ester through a reaction with tert-butyl chloroformate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, essential for its application in research and development.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bioplastics: Polymers derived from renewable resources, used in environmentally friendly applications.
Uniqueness: N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H24ClN3O2 |
|---|---|
Molekulargewicht |
325.83 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-amino-4-chlorophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-12-5-4-8-20(10-12)14-7-6-11(17)9-13(14)18/h6-7,9,12H,4-5,8,10,18H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
XIFSVOPBUZTAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


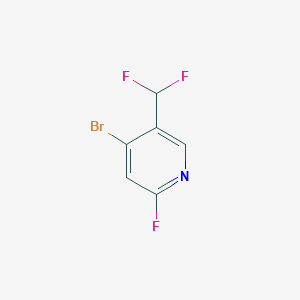
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)

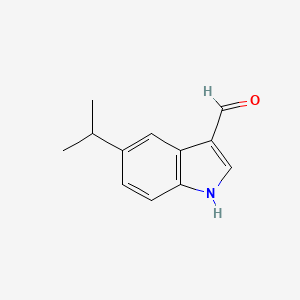
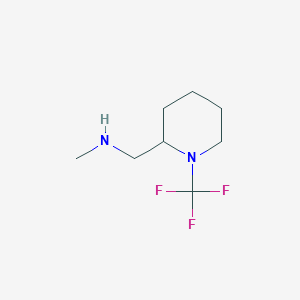

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
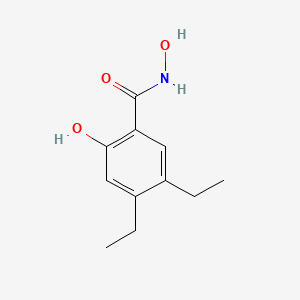
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
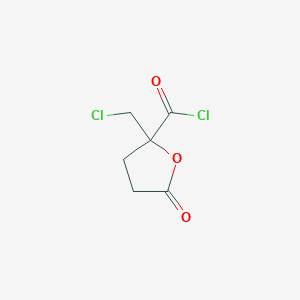
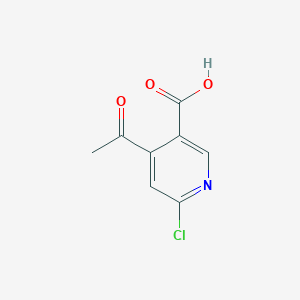
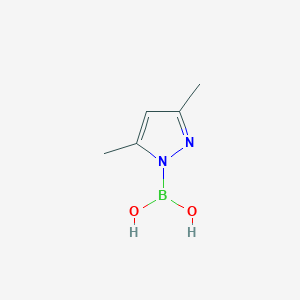
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
